Proteome Coverage Expansion: Arg-C Identifies 13.4% More Proteins Than Trypsin in Yeast Proteome
In a parallel LC-MS/MS analysis of yeast extract proteome, Arg-C digestion complemented trypsin digestion by identifying an additional 2,653 peptides and 138 new proteins compared to trypsin alone, representing a 37.4% increase in peptide identifications and a 13.4% increase in protein identifications [1]. This demonstrates that Arg-C accesses proteomic space not covered by trypsin due to its ability to cleave Arg-Pro bonds and generate peptides with different physicochemical properties [2].
| Evidence Dimension | Number of new proteins identified in yeast proteome |
|---|---|
| Target Compound Data | 138 new proteins identified beyond trypsin dataset |
| Comparator Or Baseline | Trypsin (baseline proteome coverage) |
| Quantified Difference | +138 proteins; +13.4% increase; +2,653 peptides; +37.4% increase |
| Conditions | Yeast extract proteome; parallel digestion with trypsin vs Arg-C; LC-MS/MS analysis |
Why This Matters
For proteomics facilities and core labs, incorporating Arg-C digestion increases total proteome coverage by identifying proteins and peptides inaccessible to trypsin alone, providing higher data density per sample and reducing the need for additional orthogonal fractionation steps.
- [1] Promega Connections. Enhancing Proteomics Data Using Arg-C Protease. November 5, 2012. View Source
- [2] CSH Protocols. Table 1. Selected chemical and enzymic cleavage reagents for protein chains. Cold Spring Harb Protoc 2007. View Source
